molecular formula C24H26N2O3S2 B4580325 N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide

N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide

Cat. No. B4580325
M. Wt: 454.6 g/mol
InChI Key: FYPICHRXFNDWJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including N-substituted imidazolylbenzamides and benzene-sulfonamides, has been explored in various studies. These compounds have shown potential in medical applications due to their electrophysiological activity. For instance, a series of N-substituted imidazolylbenzamides exhibited potency in vitro similar to known class III agents, indicating the viability of certain moieties for producing electrophysiological activity (Morgan et al., 1990). Additionally, novel substituted benzamide/benzene sulfonamides have been synthesized, showing promise as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic investigation of benzamide compounds have been thoroughly studied, revealing detailed insights into their chemical behavior. For example, N-((4-aminophenyl)sulfonyl)benzamide was optimized using density functional theory (DFT), and its electronic properties were analyzed, providing valuable information on the compound's reactivity and stability (FazilathBasha et al., 2021).

Chemical Reactions and Properties

The synthesis of N-aryl- and N,N-diethyl benzamide derivatives highlights the versatility and reactivity of the benzamide group in chemical reactions. These compounds were synthesized through reactions involving salicylaldehyde and N-phenylthiourea, showcasing the compound's ability to undergo various chemical transformations (Gein et al., 2017).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior of benzamide derivatives, have been examined, contributing to a better understanding of their stability and structural characteristics. For example, the crystal structure and Hirshfeld surface analysis of related compounds provide insights into their molecular interactions and stability (Etsè et al., 2019).

Chemical Properties Analysis

Studies on the NBO, HOMO-LUMO, and other chemical analyses reveal the electronic structure and potential reactivity of benzamide derivatives. These analyses help in understanding the molecular orbitals, charge distribution, and potential chemical reactivity of the compounds. Such studies have been conducted for various benzamide derivatives, indicating their stability and reactivity from a molecular perspective (Sarojini et al., 2012).

Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has shown potential in developing selective class III agents for cardiac electrophysiological activity. These compounds have been compared to potent selective class III agents undergoing clinical trials, indicating potential applications in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Inhibitors of Carbonic Anhydrase Isoenzymes

Aromatic sulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. This suggests potential applications in designing drugs targeting conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, epilepsy, and mountain sickness (Supuran et al., 2013).

Anti-bacterial and Insect-repellent Properties

Compounds combining the anti-bacterial activities of sulfonamides with the insect-repellent properties of DEET have been developed, indicating applications in creating materials with dual-functional properties. This research could lead to the development of novel textiles or coatings with both anti-bacterial and insect-repellent functionalities (Mokhtari et al., 2014).

Prodrug Forms for the Sulfonamide Group

Studies on N-acyl derivatives of model sulfonamides have explored their potential as prodrug forms, suggesting applications in enhancing the solubility, bioavailability, and therapeutic efficacy of sulfonamide drugs. This research could inform the design of more effective treatments for diseases where sulfonamides are active agents (Larsen et al., 1988).

Inhibition of Cytosolic Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamides have been synthesized and investigated as inhibitors of the cytosolic carbonic anhydrase isoforms, showing significant inhibitory activity. These findings suggest potential applications in designing new therapeutic agents targeting specific carbonic anhydrase isoforms involved in various physiological and pathological processes (Ulus et al., 2013).

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-3-26(4-2)31(28,29)23-16-14-21(15-17-23)25-24(27)20-12-10-19(11-13-20)18-30-22-8-6-5-7-9-22/h5-17H,3-4,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPICHRXFNDWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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